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Compound of Interest

Compound Name: (R)-2-Amino-4-bromobutanoic acid

Cat. No.: B1608060

Search results are insufficient for a detailed quantitative comparison. | have found general
information about the reactivity of bromo-functionalized amino acids, particularly their use in
synthesis and cross-linking. However, | lack specific experimental data comparing the reactivity
of the bromo group across different amino acid structures (e.g., aliphatic vs. aromatic, distance
of the bromo group from the backbone). | also have not found detailed experimental protocols
for such comparisons. Therefore, | need to refine my search to find more specific and
guantitative information. The user wants a detailed comparison of the reactivity of the bromo
group in different amino acids. This requires:

Identifying different types of bromo-amino acids that have been studied.

Finding quantitative data on their reactivity (e.g., reaction rates, cross-linking efficiency).

Obtaining the experimental protocols used to generate this data.

Visualizing relevant concepts like reaction mechanisms or experimental workflows.

My initial search yielded general information but lacked the specific quantitative data and
protocols needed for a "Comparison Guide" for a scientific audience.

Therefore, the next steps should focus on finding this specific information. | will search for:
 "kinetic studies of bromo-amino acid reactions"

« "reactivity of different brominated amino acids”
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 "cross-linking efficiency of bromo-amino acids"

o "experimental protocols for measuring bromo-amino acid reactivity"
e "synthesis and reactivity of N-bromoacetyl-lysine"

 "reactivity of bromophenylalanine vs bromotryptophan”

e "guantitative analysis of bromo-amino acid reactions with nucleophiles”l have found some
general information on the reactivity of bromo-amino acids and their applications. The search
results highlight the use of L-4-Bromophenylalanine in pharmaceutical synthesis, particularly
in cross-coupling reactions. Another result discusses the broad reactivity of an alkyl bromide-
containing non-canonical amino acid (BprY) with various nucleophilic amino acids, not just
cysteine. There is also information on the synthesis and use of Na-tert-butoxycarbonyl-Ne-
(N-bromoacetyl-3-alanyl)-L-lysine (BBAL) as a sulfhydryl-selective cross-linking agent.
However, | still lack specific quantitative data comparing the reactivity of the bromo group
across a range of different amino acid structures. | also need to find detailed experimental
protocols to fulfill the user's request. My next step will be to search for more specific
comparative studies and experimental details.| have gathered some information regarding
the reactivity of bromo-functionalized amino acids. The search results indicate that alkyl
bromide-containing non-canonical amino acids like BprY can react with a broad range of
nucleophilic amino acids, not just cysteine. | also found information on the use of N-
bromoacetyl--alanyl-L-lysine (BBAL) for sulfhydryl-selective cross-linking. | have also found
several kinetic studies on the oxidation of amino acids by N-bromo compounds, which
provide some quantitative data (rate constants, activation energies). However, a direct
comparison of the reactivity of the bromo group across different amino acid structures (e.g.,
bromophenylalanine vs. bromotyrosine vs. an aliphatic bromo-amino acid) under the same
conditions is still missing. The retrieved protocols are for general chemical cross-linking
rather than for a specific comparison of bromo-amino acid reactivity. Therefore, | need to
focus on finding studies that directly compare the reactivity of different bromo-amino acids.l
have gathered some relevant information but still lack direct quantitative comparisons.

From the search results, | know that:

e Bromo-amino acids with the bromine on an aromatic ring (Csp2-Br) are generally less
reactive towards nucleophiles than those with bromine on an aliphatic chain (Csp3-Br).
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» The reactivity of bromo-amino acids is utilized in cross-linking studies, particularly for forming
thioether bonds with cysteine residues.

e The reactivity of nucleophiles (like the thiol group of cysteine or the amine group of lysine) is
pH-dependent.

 Kinetic studies of nucleophilic substitution reactions (SN1 and SN2) provide a theoretical
framework for understanding reactivity, but | haven't found specific rate constants for a series
of different bromo-amino acids reacting with a common nucleophile under the same
conditions.

| found a method for synthesizing a-thio aromatic acids from a-bromo aromatic acids, which
involves a nucleophilic substitution reaction. This suggests that such reactions are feasible
and could be quantified.

However, | am still missing a key piece of the puzzle: a study that directly compares the
reaction rates of different bromo-amino acids (e.g., bromophenylalanine, bromotyrosine, an
aliphatic bromo-amino acid) with a specific nucleophile (e.g., cysteine or a model thiol). Without
this direct comparison, | cannot create the quantitative data table requested by the user.

Therefore, my next step will be to search for more specific kinetic data. | will try to find papers
that might have this information, even if it's not the primary focus of the study. | will also look for
review articles that might summarize such data.l have gathered some useful information but
still lack direct, side-by-side quantitative comparisons of the reactivity of different bromo-amino
acids.

Here's what | have so far:

e General principles of reactivity: | understand that the reactivity of bromo-amino acids
depends on whether the bromine is attached to an aliphatic or aromatic carbon, the nature of
the nucleophile, and the reaction conditions (e.g., pH).

» Specific examples of bromo-amino acid reactivity: | found information on the use of O-(2-
bromoethyl)-L-tyrosine and N-bromoacetyl-lysine in bioconjugation, primarily for reacting with
cysteine residues to form thioether bonds.
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» Kinetic data for related reactions: | have found second-order rate constants for thiol-disulfide
exchange reactions and the reaction of thiols with acrylates, which provides a context for the
reactivity of the cysteine nucleophile. | also found a study on the reaction of tunable
heteroaromatic nitriles with cysteine, which includes second-order rate constants. However,
this is not a direct comparison of different bromo-amino acids.

o Experimental context: | have found general protocols for bioconjugation and for analyzing
amino acids by HPLC, which will be useful for constructing the "Experimental Protocols”
section.

What I'm still missing is a study that directly compares the second-order rate constants for the
reaction of, for example, 4-bromophenylalanine, O-(2-bromoethyl)-L-tyrosine, and an aliphatic
bromo-amino acid with a common nucleophile like cysteine or N-acetylcysteine under identical
conditions. This is the core quantitative data needed for the comparison guide.

Without this direct comparison, | can only provide a more qualitative guide based on general
principles of organic chemistry. To fulfill the user's request for a guide with "supporting
experimental data" and "clearly structured tables for easy comparison,” | need to find this
specific quantitative data.

Therefore, | will perform one more targeted search to try and locate a paper or a review that
contains this specific comparative kinetic data. If | cannot find it, | will have to proceed with the
information | have and create a more qualitative comparison, while noting the lack of directly
comparable quantitative data in the literature.## Unveiling the Reactivity Landscape of Bromo-
Amino Acids: A Comparative Guide

For researchers, scientists, and drug development professionals, understanding the nuanced
reactivity of functionalized amino acids is paramount for the rational design of novel
therapeutics and chemical probes. This guide provides an objective comparison of the
reactivity of the bromo group across different amino acid scaffolds, supported by available
experimental data and detailed methodologies.

The introduction of a bromine atom onto an amino acid creates a versatile electrophilic handle
for a variety of bioconjugation and synthetic applications. However, the reactivity of this bromo
group is not uniform; it is significantly influenced by the structural context of the amino acid.
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This guide will delve into the factors governing this reactivity, present comparative data where
available, and provide protocols for assessing these properties.

Factors Influencing Bromo Group Reactivity

The reactivity of a bromo-functionalized amino acid in nucleophilic substitution reactions is
primarily dictated by the nature of the carbon atom to which the bromine is attached and the
identity of the attacking nucleophile.

 Aliphatic vs. Aromatic Bromides: A key determinant of reactivity is whether the bromine is
attached to an sp3-hybridized (aliphatic) or sp2-hybridized (aromatic) carbon. Bromo groups
on an aliphatic chain, such as in N-bromoacetyl-lysine or O-(2-bromoethyl)-L-tyrosine, are
generally more susceptible to nucleophilic attack via an SN2 mechanism. In contrast, bromo
groups directly attached to an aromatic ring, as in 4-bromophenylalanine, are significantly
less reactive towards nucleophilic substitution under typical biological conditions. The C(sp?)-
Br bond is stronger, and the electron-rich aromatic ring repels incoming nucleophiles.

e The Nucleophile: In biological systems, the most common nucleophiles for bromo-amino
acids are the thiol group of cysteine and, to a lesser extent, the amino group of lysine and
the imidazole ring of histidine. The reactivity of these nucleophiles is pH-dependent, as their
deprotonated forms (thiolate, neutral amine) are the more potent nucleophiles. Cysteine, with
the lowest pKa among the proteinogenic amino acid side chains, is the most reactive
nucleophile at physiological pH.

Quantitative Comparison of Reactivity

Direct, side-by-side quantitative comparisons of the reactivity of different bromo-amino acids
under identical conditions are limited in the published literature. However, we can infer relative
reactivities from various studies and general principles of organic chemistry. The following table
summarizes the expected reactivity trends and includes available kinetic data for context. It is
important to note that the rate constants are from different studies and not directly comparable,
but they provide an order-of-magnitude sense of reactivity.
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Note: The absence of directly comparable, standardized kinetic data is a significant gap in the

literature. Researchers are encouraged to perform their own kinetic analyses for specific

applications.

Experimental Protocols
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To facilitate the direct comparison of bromo-amino acid reactivity, we provide a detailed
protocol for a pseudo-first-order kinetic analysis using HPLC to monitor the reaction progress.
This method can be adapted to compare different bromo-amino acids against a common
nucleophile.

Protocol: Pseudo-First-Order Kinetic Analysis of Bromo-
Amino Acid Reaction with a Thiol Nucleophile

Objective: To determine the second-order rate constant for the reaction of a bromo-amino acid
with a thiol-containing compound (e.g., N-acetylcysteine as a model for cysteine).

Materials:

e Bromo-amino acid of interest

¢ N-acetylcysteine

o Phosphate-buffered saline (PBS), pH 7.4

o Acetonitrile (ACN), HPLC grade

 Trifluoroacetic acid (TFA), HPLC grade

¢ High-performance liquid chromatograph (HPLC) with a C18 column and a UV detector
Procedure:

e Stock Solution Preparation:

o Prepare a 10 mM stock solution of the bromo-amino acid in a suitable solvent (e.g., water
or DMSO, depending on solubility).

o Prepare a 100 mM stock solution of N-acetylcysteine in PBS, pH 7.4.
¢ Reaction Setup:

o In a temperature-controlled environment (e.g., 25°C), prepare a reaction mixture in an
HPLC vial containing:
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= 980 pL of PBS, pH 7.4

» 10 pL of the 100 mM N-acetylcysteine stock solution (final concentration: 1 mM)

o To initiate the reaction, add 10 pL of the 10 mM bromo-amino acid stock solution (final
concentration: 0.1 mM). This creates a 10-fold excess of the nucleophile, ensuring
pseudo-first-order conditions.

o Immediately mix the solution and start the timer.

e HPLC Analysis:

o Inject an aliquot of the reaction mixture onto the HPLC system at various time points (e.qg.,
0,1, 2,5, 10, 20, 30, 60 minutes).

o Use a suitable gradient of water/ACN with 0.1% TFA to separate the bromo-amino acid
reactant from the product and other components.

o Monitor the disappearance of the bromo-amino acid reactant peak by measuring its area
at a suitable UV wavelength (e.g., 254 nm or 280 nm).

o Data Analysis:
o Plot the natural logarithm of the bromo-amino acid peak area (In[Area]) versus time.
o The slope of this plot will be the negative of the pseudo-first-order rate constant (-k').

o Calculate the second-order rate constant (kz) by dividing the pseudo-first-order rate
constant by the concentration of the nucleophile (N-acetylcysteine, 1 mM in this example):

» k2 =K'/ [N-acetylcysteine]

Expected Results: This protocol will yield a second-order rate constant that quantitatively
describes the reactivity of the specific bromo-amino acid with the thiol nucleophile under the
defined conditions. By performing this experiment with different bromo-amino acids, a direct
and quantitative comparison of their reactivities can be achieved.

Visualizing Reactivity Concepts
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To illustrate the fundamental principles discussed, the following diagrams created using the
DOT language visualize the reaction mechanism and the experimental workflow.
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group-in-different-amino-acids]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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